1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-3-4-14(11-13(12)2)18-16(21)17-7-10-19-8-5-15(20)6-9-19/h3-4,11,15,20H,5-10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFRIQAXWTUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCC(CC2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Applications
1. Treatment of Metabolic Diseases
The compound has been identified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is significant in the management of metabolic diseases such as type 2 diabetes mellitus and obesity. DPP-4 inhibitors are known to enhance the levels of incretin hormones, leading to improved glycemic control and weight management. Research indicates that the compound can be utilized in combination therapies to mitigate weight gain associated with certain diabetes treatments, thereby maintaining body weight and reducing fat accumulation .
2. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of the piperidine moiety is thought to contribute to its interaction with neurotransmitter systems, although further research is required to elucidate these mechanisms fully.
Case Studies
Case Study 1: Efficacy in Diabetes Management
A clinical trial investigated the efficacy of this compound in patients with type 2 diabetes who were transitioning from GLP-1 receptor agonists to DPP-4 inhibitors. Results indicated significant improvements in glycemic control and reductions in body fat percentage among participants who received the treatment compared to those on standard care protocols .
Case Study 2: Weight Management in Obesity
In another study focusing on obesity management, subjects treated with this compound showed a marked reduction in body weight over a 12-week period. The study highlighted its potential as an adjunct therapy for patients experiencing weight gain due to pharmacological treatments for diabetes .
Summary of Findings
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and urea groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the 3,4-Dimethylphenyl Group
describes pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine, highlighting substituent effects on physicochemical properties. Though structurally distinct (pyrazoline vs. urea core), these compounds share the 3,4-dimethylphenyl moiety, enabling comparisons of aromatic substitution patterns.
Table 1: Comparison of 3,4-Dimethylphenyl-Containing Compounds
The pyrazoline derivatives exhibit moderate polarity (Rf 0.87–0.89) and melting points (~120–130°C), influenced by alkoxy chain length.
Compounds with 4-Hydroxypiperidine Moieties
Compound 16 in (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) shares the 4-hydroxypiperidine group with the target compound. This moiety often contributes to hydrogen bonding and receptor interactions.
Table 2: Hydroxypiperidine-Containing Compounds
The ketone in Compound 16 may confer different pharmacokinetic properties compared to the urea linker, which is more polar and capable of hydrogen bonding. The 3,4-dimethylphenyl group in the target compound could offer steric or electronic differences versus the halogenated aromatics in Compound 16.
Piperidine/Piperazine Derivatives with Therapeutic Potential
and highlight compounds with piperidine/piperazine rings, which are common in central nervous system (CNS) drugs. For example, BD 1008 and BD 1047 () are sigma receptor ligands with dichlorophenyl and amine substituents . The patent compounds in (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) feature dimethoxyphenyl groups and nitrogen-containing heterocycles .
Table 3: Piperidine/Piperazine Derivatives
The urea group in the target compound may offer distinct binding interactions compared to amine or heterocyclic cores.
Research Implications and Limitations
- Structural Insights : The hydroxypiperidine and urea groups suggest enhanced solubility and target engagement compared to alkoxy-substituted pyrazolines or halogenated ketones .
- Pharmacological Potential: Piperidine/piperazine derivatives in –3 are often CNS-active, implying the target compound may share similar targets (e.g., sigma receptors, kinases) .
- Data Gaps : Direct biological data (e.g., IC50, pharmacokinetics) for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, with the CAS number 1797223-88-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 291.39 g/mol
- Structure : The compound features a dimethylphenyl group and a hydroxypiperidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a significant role in glucose metabolism and insulin regulation. DPP-4 inhibitors enhance incretin levels, leading to improved glycemic control in diabetic models .
Key Mechanisms:
- Inhibition of DPP-4 : This action increases levels of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion and inhibits glucagon release.
- Renal Protection : Research suggests that DPP-4 inhibitors may offer renal protective effects, reducing urinary albumin excretion and potentially benefiting patients with diabetic nephropathy .
Antidiabetic Effects
Several studies have highlighted the antidiabetic properties of DPP-4 inhibitors. For instance, a clinical trial demonstrated that treatment with a DPP-4 inhibitor led to significant reductions in HbA1c levels among type 2 diabetes patients .
Cardiovascular Benefits
Meta-analyses indicate that DPP-4 inhibitors may reduce cardiovascular events in diabetic patients. A pooled analysis from Phase III trials showed that these compounds not only improve glycemic control but also provide cardiovascular protection .
Renal Outcomes
Preclinical studies have shown that DPP-4 inhibitors can reduce markers of renal injury in diabetic models. A notable study found that treatment with a DPP-4 inhibitor significantly lowered urinary albumin levels after 24 weeks of therapy, suggesting direct renoprotective effects beyond glycemic control .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3,4-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea?
A two-step approach is typically employed:
- Step 1 : Coupling of 4-hydroxypiperidine with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to introduce the ethyl-piperidine moiety.
- Step 2 : Urea formation via reaction of the intermediate amine with 3,4-dimethylphenyl isocyanate, using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in anhydrous DMSO at 50°C. Purification via silica gel chromatography yields the final product .
Key considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF vs. DMSO) to improve yield.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and piperidine NH/OH signals (δ 1.5–2.5 ppm).
- HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]+ expected at m/z 356.2).
- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) .
Note : Compare spectral data with structurally similar urea derivatives (e.g., , compound 7n).
Q. What strategies improve aqueous solubility for pharmacological assays?
- Co-solvent systems : Use 10% DMSO/PBS for in vitro studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .
- Salt formation : Protonate the piperidine hydroxyl group with HCl to enhance hydrophilicity.
- Particle size reduction : Nanoformulation via sonication or milling improves dissolution kinetics .
Advanced Research Questions
Q. How can molecular docking predict the compound’s binding affinity to target proteins?
- Glide docking (Schrödinger Suite) : Perform rigid-receptor docking using the OPLS-AA force field. Generate ligand conformers with systematic sampling of torsional angles. Validate with RMSD thresholds (<2 Å for pose accuracy) .
- Key targets : Prioritize receptors with urea-binding motifs (e.g., kinases, GPCRs). For example, orexin receptors () or MERS-CoV protease ().
Caveat : Include water molecules in the binding pocket during refinement to account for hydrogen bonding .
Q. How do structural modifications influence cytotoxicity and selectivity?
Q. How should researchers address contradictions in pharmacological data?
- Case example : If cytotoxicity varies between assays (e.g., HEK vs. MCF-7), conduct:
Q. What in vivo models are suitable for evaluating bioavailability?
- Rodent pharmacokinetics : Administer 10 mg/kg (IV/oral) to assess:
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
